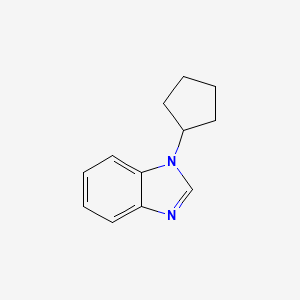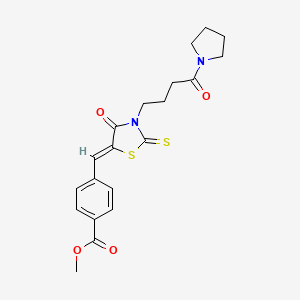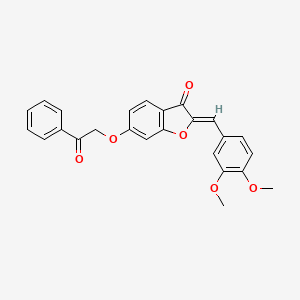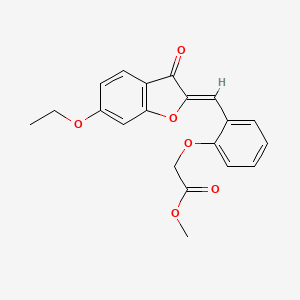
4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide has been approached through various methods, focusing on the construction of tetrazole and thiopyran scaffolds as well as the incorporation of sulfonamide groups. Studies show that these compounds can be synthesized via stepwise reactions involving intermediates such as tetrazole derivatives and methoxybenzenesulfonamide, providing a pathway to tailor the molecular structure for specific interactions or activities (Al-Hourani et al., 2016).
Molecular Structure Analysis
Crystallographic studies offer insights into the molecular structure of related compounds, revealing supramolecular architectures controlled by various intermolecular interactions. For instance, the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide shows a three-dimensional architecture formed by a pair of C—H⋯O intermolecular interactions, highlighting the importance of sulfonamide moieties in stabilizing molecular conformations (Rodrigues et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be attributed to their functional groups, with sulfonamide and tetrazole units playing crucial roles in their chemical behavior. These groups are involved in hydrogen bonding and other non-covalent interactions, which are critical in determining the reactivity and possible chemical transformations of these molecules. The presence of the fluorine atom introduces additional aspects to their chemical properties, such as enhanced electrophilicity and the potential for specific fluorine-related reactions (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are closely linked to their molecular arrangement and intermolecular forces. The detailed crystallographic analysis provides a foundation for understanding these physical properties, with specific configurations leading to varied solubility profiles and thermal behaviors, which are essential for their application in different scientific domains (Suchetan et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the presence of functional groups such as sulfonamide, tetrazole, and fluorine. These groups affect the electron distribution within the molecule, thus dictating its interaction with other chemicals. Studies on similar molecules have shown how modifications in the molecular structure, such as the introduction of electron-donating or withdrawing groups, can alter their chemical behavior, offering insights into the design of compounds with desired reactivity and stability profiles (Gao et al., 2014).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, similar in structural motifs to the query compound, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Crystal and Molecular Structure Analysis
Research on the crystal structures of derivatives like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveals insights into their supramolecular architecture, which could inform the design of new materials or pharmaceuticals with tailored properties. Such studies demonstrate the importance of intermolecular interactions in determining the structural characteristics of these compounds (Rodrigues et al., 2015).
Pharmaceutical Research and Development
Several studies have explored the biochemical and pharmacological properties of benzenesulfonamide derivatives, focusing on their potential as inhibitors of enzymes like carbonic anhydrase or as agents in the treatment of diseases such as cancer and diabetes. For instance, compounds with the benzenesulfonamide moiety have been investigated for their cyclooxygenase-2 inhibiting properties, suggesting their utility in developing anti-inflammatory drugs (Pal et al., 2003).
Propiedades
IUPAC Name |
4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3S2/c1-23-14(4-6-24-7-5-14)9-16-25(21,22)10-2-3-12(15)11(8-10)13-17-19-20-18-13/h2-3,8,16H,4-7,9H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLGNCQRZJXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)



![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)